
CL 218872
Vue d'ensemble
Description
CL 218872 est un médicament sédatif et hypnotique utilisé dans la recherche scientifique. Il a des effets similaires aux médicaments benzodiazépiniques sédatifs-hypnotiques tels que le triazolam, mais il est structurellement distinct et est classé comme un hypnotique non benzodiazépinique. This compound est un agoniste partiel de l'acide gamma-aminobutyrique A (GABA A) qui est sélectif pour le sous-type alpha1 .
Analyse Biochimique
Biochemical Properties
3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine acts as a selective agonist at the BZ I benzodiazepine receptor . This receptor is part of the gamma-aminobutyric acid (GABA)A receptor complex, which plays a crucial role in inhibitory neurotransmission in the central nervous system. The compound binds to the benzodiazepine site on the GABA receptor, enhancing the receptor’s affinity for GABA and increasing the frequency of chloride channel opening. This interaction results in hyperpolarization of the neuron and an overall inhibitory effect on neurotransmission .
Cellular Effects
The cellular effects of 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine are primarily observed in neurons where it modulates GABAergic signaling . By enhancing GABAergic inhibition, the compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The increased inhibitory tone can lead to reduced neuronal excitability, which may have implications for conditions characterized by excessive neuronal activity, such as epilepsy and anxiety disorders .
Molecular Mechanism
At the molecular level, 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine exerts its effects by binding to the benzodiazepine site on the GABA(A) receptor . This binding enhances the receptor’s response to GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. The compound’s selective agonist activity at the BZ I receptor subtype is particularly significant, as this subtype is associated with anxiolytic and anticonvulsant effects without the sedative properties typically seen with non-selective benzodiazepine receptor agonists .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine have been observed to change over time . The compound is stable under standard storage conditions (2-8°C) and maintains its activity over extended periods . Long-term studies have shown that the compound’s effects on cellular function can persist, with sustained modulation of GABAergic signaling observed in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine vary with different dosages in animal models . At lower doses, the compound exhibits anxiolytic and anticonvulsant effects without significant sedation . At higher doses, the compound can induce sedation and motor impairment, indicating a threshold effect . Toxicity studies have shown that extremely high doses can lead to adverse effects, including respiratory depression and lethality .
Metabolic Pathways
3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine is metabolized primarily in the liver . The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of various metabolites . These metabolites are then excreted via the kidneys . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels in the body .
Transport and Distribution
Within cells and tissues, 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Binding proteins and transporters play a role in its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine is primarily within the neuronal cell membrane, where it interacts with the GABA(A) receptor . The compound’s activity is influenced by its localization, as it needs to be in proximity to the receptor to exert its effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
Méthodes De Préparation
La synthèse du CL 218872 implique plusieurs étapes :
Réaction du 3-trifluorométhylbenzaldéhyde avec la morpholine et le cyanure de potassium : Cette réaction, catalysée par l'acide p-toluènesulfonique dans le tétrahydrofurane (THF) en reflux, produit de l'alpha-(3-trifluorométhylphényl)-4-morpholineacétonitrile.
Condensation avec l'acrylate d'éthyle : En utilisant de l'hydroxyde de potassium (KOH) dans le THF, cette étape donne de l'ester éthylique de l'acide gamma-cyano-gamma-(3-trifluorométhylphényl)-4-morpholinobutyrique.
Cyclisation avec l'hydrazine : L'éthanol en reflux est utilisé pour cycliser l'ester, formant de la 4,5-dihydro-6-(3-trifluorométhylphényl)-3(2H)-pyridazinone.
Déshydrogénation : Le traitement avec du brome dans l'acide acétique chaud déshydrogène le composé en 6-(3-trifluorométhylphényl)-3(2H)-pyridazinone.
Réaction avec l'oxychlorure de phosphore : À 100 °C, cette réaction produit de la 3-chloro-6-(3-trifluorométhylphényl)pyridazine.
Cyclisation finale : Le produit final, this compound, est obtenu en cyclisant avec de l'acétylhydrazine dans le n-butanol en reflux.
Analyse Des Réactions Chimiques
Le CL 218872 subit différents types de réactions chimiques :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le brome dans l'acide acétique chaud.
Cyclisation : Les réactions de cyclisation sont essentielles dans sa synthèse, impliquant des réactifs comme l'hydrazine et l'acétylhydrazine.
Substitution : Les réactions de substitution, telles que la réaction avec l'oxychlorure de phosphore, font également partie de sa synthèse.
Applications de la recherche scientifique
Le this compound est principalement utilisé dans la recherche scientifique en raison de ses propriétés sédatives, hypnotiques, anxiolytiques, anticonvulsivantes et amnésiques. Il s'agit d'un agoniste partiel du GABA A sélectif pour le sous-type alpha1, ce qui le rend utile dans les études relatives au système nerveux central. Ses applications comprennent :
Neurosciences : Étudier les effets de la modulation du récepteur GABA A.
Pharmacologie : Enquêter sur les propriétés pharmacologiques des hypnotiques non benzodiazépiniques.
Médecine : Explorer les utilisations thérapeutiques potentielles pour l'anxiété et les troubles convulsifs
Mécanisme d'action
Le this compound agit comme un agoniste partiel au niveau du récepteur GABA A, ciblant spécifiquement le sous-type alpha1. Cette interaction renforce les effets inhibiteurs du GABA, conduisant à ses effets sédatifs et anxiolytiques. Le composé se lie sélectivement aux récepteurs GABA A contenant une sous-unité alpha1, avec une affinité plus faible pour les récepteurs contenant des sous-unités alpha2 ou alpha3 .
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
- Molecular Weight : 278.24 g/mol
- Chemical Formula : C₁₃H₉F₃N₄
- CAS Number : 66548-69-4
- Selectivity : CL 218872 shows varying affinities for different GABA_A receptor subtypes with Ki values indicating selectivity for α1 (130 nM), while showing significantly lower affinities for α2, α3, α4, α5, and α6 subunits (1820 nM to >10000 nM) .
Pharmacological Applications
-
Anxiolytic Effects
- This compound has been classified as a non-sedative anxiolytic. Studies have shown that it produces anxiolytic effects comparable to those of chlordiazepoxide, with significant reductions in locomotor activity and head-dipping behavior in rodent models . This suggests its potential utility in treating anxiety disorders without the sedative side effects typically associated with benzodiazepines.
-
Anticonvulsant Activity
- In experimental models of epilepsy, this compound demonstrated efficacy in blocking kainate-induced convulsions at doses greater than 50 mg/kg, outperforming diazepam (20 mg/kg) in preventing seizure-like activity . This positions this compound as a candidate for further investigation in epilepsy treatment protocols.
-
Sedative Properties
- Although initially characterized as non-sedative, recent findings indicate that this compound exhibits sedative effects at higher doses (10 mg/kg), which were reversible by benzodiazepine antagonists like RO 15-1788 and CGS 8216 . This dual action may be beneficial for patients requiring both anxiolysis and sedation.
Table 1: Summary of Experimental Findings on this compound
Mécanisme D'action
CL 218872 acts as a partial agonist at the GABA A receptor, specifically targeting the alpha1 subtype. This interaction enhances the inhibitory effects of GABA, leading to its sedative and anxiolytic effects. The compound binds selectively to alpha1 subunit-containing GABA A receptors, with lower affinity for receptors containing alpha2 or alpha3 subunits .
Comparaison Avec Des Composés Similaires
Le CL 218872 est structurellement distinct des benzodiazépines mais présente des effets pharmacologiques similaires. Il est comparable à des composés comme le triazolam et le zolpidem :
Triazolam : Une benzodiazépine avec des propriétés sédatives-hypnotiques.
Zolpidem : Un dérivé de l'imidazopyridine avec des effets hypnotiques similaires
La sélectivité du this compound pour le sous-type alpha1 des récepteurs GABA A le distingue de ces composés, offrant un profil unique à des fins de recherche.
Activité Biologique
CL 218872 is a compound classified as a benzodiazepine, primarily recognized for its anxiolytic properties. It selectively binds to the GABA-A receptor, particularly favoring the α1 subunit-containing variants. This selectivity is crucial for understanding its biological activity and therapeutic potential.
This compound acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system (CNS). The compound has been shown to enhance GABA responses at specific concentrations, which correlates with its anxiolytic and sedative effects.
Binding Affinity
The binding affinity of this compound to various GABA-A receptor subtypes is significant for its pharmacological profile. The following table summarizes the Ki values indicating its selectivity:
GABA-A Receptor Subtype | Ki Value (nM) |
---|---|
α1β1γ2 | 130 |
α2β1γ2 | 1820 |
α3β1γ2 | 1530 |
α5β1γ2 | >5000 |
These values illustrate that this compound has a much higher affinity for the α1 subunit compared to other subtypes, which is consistent with its sedative and anxiolytic effects .
In Vivo Studies
In animal studies, this compound has demonstrated significant sedative effects. For instance, in a study involving mice, doses around 10 mg/kg were found to reduce locomotor activity and head-dipping behavior, indicative of sedation. These effects were comparable to those observed with chlordiazepoxide, another well-known benzodiazepine .
Case Study: Sedative Effects in Mice
A controlled experiment assessed the sedative properties of this compound compared to chlordiazepoxide:
- Dosage : this compound (10 mg/kg) vs. Chlordiazepoxide (20 mg/kg)
- Results : Both compounds significantly decreased locomotor activity and head-dipping behavior in mice.
- Reversal Agents : The sedative effects were reversed by benzodiazepine antagonists CGS 8216 and Ro 15-1788, confirming mediation through benzodiazepine receptors .
Comparative Analysis with Other Benzodiazepines
This compound's profile can be compared with other benzodiazepines like diazepam and zopiclone. While all these compounds enhance GABAergic activity, their binding affinities and resultant effects on anxiety and sedation vary.
Table: Comparison of Benzodiazepines
Benzodiazepine | Primary Action | Selectivity | Sedative Effect |
---|---|---|---|
This compound | Anxiolytic/Sedative | High for α1 | Significant |
Diazepam | Anxiolytic/Sedative | Broad | Significant |
Zopiclone | Anxiolytic | Moderate | Moderate |
This table highlights that while this compound is effective as an anxiolytic and sedative, its selectivity for the α1 subunit may contribute to a different side effect profile compared to other benzodiazepines .
Propriétés
IUPAC Name |
3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4/c1-8-17-18-12-6-5-11(19-20(8)12)9-3-2-4-10(7-9)13(14,15)16/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOQUXNJZHGPQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216728 | |
Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66548-69-4 | |
Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66548-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CL 218872 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066548694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CL-218872 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7GR5XL5B5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.